Fmoc-DL-(2-thienyl)glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

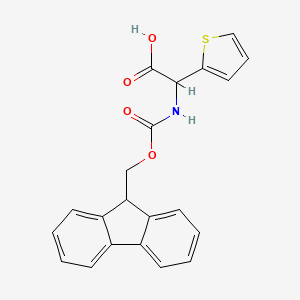

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673977 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211682-11-0 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Science

An In-Depth Technical Guide to Fmoc-DL-(2-thienyl)glycine

In the landscape of modern medicinal chemistry and drug discovery, the twenty canonical amino acids form the foundational alphabet of protein and peptide structure. However, the exploration of non-canonical or unnatural amino acids (ncAAs) has unlocked vast new territories for designing novel therapeutics.[1] These unique building blocks provide a powerful toolkit for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced properties such as increased stability against enzymatic degradation, improved target selectivity, and better bioavailability.[1]

This guide focuses on a particularly valuable ncAA derivative: This compound . Identified by its CAS number 211682-11-0 , this compound merges the utility of the widely-used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the distinct structural and electronic features of a thienyl moiety.[1][2][3] As a derivative of glycine with a 2-thienyl substituent at the alpha-carbon, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing unique aromatic and hydrophobic characteristics into peptide chains.[1][2] This guide provides an in-depth examination of its properties, synthesis, and application, tailored for researchers and professionals in drug development and chemical biology.

Core Properties and Structural Analysis

This compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.[1] While its physical properties are identical in achiral environments, the specific stereochemistry can be critical in biological systems where interactions with chiral molecules like enzymes or receptors are paramount.[1]

Chemical Structure

The molecule's architecture can be deconstructed into three key functional components:

-

The Glycine Backbone: The simplest amino acid scaffold.

-

The 2-Thienyl Side Chain: A five-membered aromatic ring containing a sulfur atom, which replaces an alpha-hydrogen of the glycine. This group introduces unique steric and electronic properties, influencing peptide conformation and potential for π-π stacking interactions.[2]

-

The Fmoc Protecting Group: Attached to the amino group, this bulky group is stable under acidic conditions but readily cleaved by mild bases like piperidine, forming the cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 211682-11-0 | [1][2][3] |

| Molecular Formula | C₂₁H₁₇NO₄S | [2][4] |

| Molecular Weight | 379.4 g/mol | [1][2] |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [2] |

| Appearance | White to off-white solid or powder | [4][5] |

| Purity | ≥ 97-98% (typically by HPLC) | [4][5] |

| Melting Point | 186 - 192 °C | [4] |

| Solubility | Soluble in organic solvents like DMF and NMP | [2] |

| Storage | 0 - 8 °C, desiccated | [4][6] |

Note: The DL form is a racemic mixture. The individual enantiomers, Fmoc-L-(2-thienyl)glycine (CAS: 211682-13-2) and Fmoc-D-(2-thienyl)glycine (CAS: 208259-66-9), will exhibit optical rotation.[4][7]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common and direct approach involves the N-protection of the pre-formed amino acid, DL-(2-thienyl)glycine.[1]

General Synthetic Protocol:

-

Deprotonation: DL-(2-thienyl)glycine is dissolved in an aqueous basic solution to deprotonate the amino group, rendering it nucleophilic.

-

Fmocylation: A solution of an activated Fmoc derivative, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an organic solvent like dioxane is added to the amino acid solution.[1]

-

Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation and Purification: The reaction mixture is acidified to protonate the carboxylic acid, causing the product to precipitate. The crude product is then collected and purified, often through recrystallization or high-performance liquid chromatography (HPLC), to achieve the high purity required for peptide synthesis.[1][2]

An alternative, though more complex, route involves constructing the thienylglycine structure from simpler, protected glycine precursors, which can offer greater flexibility for creating stereochemically pure variants.[1][8]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), the dominant method for producing synthetic peptides.[2][9] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[10]

The SPPS Cycle: A Self-Validating System

The elegance of the Fmoc/tBu orthogonal strategy lies in its two distinct and chemically compatible deprotection steps. The temporary Nα-Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups (and cleavage from the resin) are removed at the end of the synthesis using strong acid.[1]

The incorporation of this compound follows this well-established cycle:

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.

Step-by-Step Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation:

-

Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and washing. The resin should be swelled in dimethylformamide (DMF).[10]

-

-

Activation of the Amino Acid:

-

In a separate vessel, dissolve 3-5 equivalents of this compound and a slightly lower equivalency of a coupling agent (e.g., HCTU) in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

-

Allow the activation to proceed for a few minutes at room temperature. The carboxylic acid group is converted into a more reactive species, ready for amidation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the vessel containing the resin.[10]

-

Agitate the mixture using a shaker or by bubbling nitrogen gas from the bottom of the vessel for 1-2 hours.

-

Causality: The exposed amine on the resin-bound peptide attacks the activated carboxyl group of the this compound, forming a new, stable peptide bond.

-

-

Monitoring and Washing:

-

Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates that all free amines have reacted.

-

Once complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[10]

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[10]

-

Drain and repeat the piperidine treatment once more.

-

Mechanism: The piperidine acts as a base, catalyzing a β-elimination reaction that cleaves the Fmoc group, releasing the N-terminal amine for the next coupling cycle.[2] The byproducts are dibenzofulvene and its piperidine adduct, which are washed away.

-

-

Final Wash:

-

Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and Fmoc byproducts. The resin is now ready for the next amino acid coupling.[10]

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires adherence to standard safety practices.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin, eyes, or clothing.[11][12] Avoid generating dust.[11]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[7][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][12]

-

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[11][12] For long-term stability, store refrigerated (2-8°C) and protected from moisture.[4][6]

-

Incompatibilities: Avoid contact with strong bases and oxidizing agents.[11]

Conclusion

This compound stands as a testament to the power of synthetic chemistry in expanding the tools available for peptide research and drug development. Its unique thienyl side chain offers a means to modulate the hydrophobicity, aromaticity, and conformational properties of peptides, potentially leading to enhanced biological activity and stability.[2][4] A thorough understanding of its properties and its role within the robust and validated framework of Fmoc-SPPS enables scientists to rationally design and construct novel peptide-based molecules for a wide array of therapeutic and research applications.

References

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved January 19, 2026, from [Link]

-

Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Glycine MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 19, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 111(11), 6557-6602. Retrieved January 19, 2026, from [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 211682-11-0 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-L-2-(2-Thienyl)-glycine [en.highfine.com]

- 6. isotope.com [isotope.com]

- 7. FMOC-(R)-2-THIENYLGLYCINE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to Fmoc-DL-(2-thienyl)glycine: Synthesis, Characterization, and Application in Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of Fmoc-DL-(2-thienyl)glycine, a non-canonical amino acid increasingly utilized in peptide synthesis for drug discovery and materials science. We delve into the fundamental physicochemical properties of this building block, including its molecular weight and structural attributes. Detailed, field-proven protocols for its synthesis and subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are presented. Furthermore, this guide outlines the critical analytical techniques for the robust characterization of this compound and the resulting peptides. Potential challenges, such as steric hindrance and racemization during synthesis, are discussed with actionable strategies for their mitigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thienyl-containing peptides to advance their scientific objectives.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Science

The 20 canonical amino acids form the fundamental basis of proteins and peptides in nature. However, the exploration of non-canonical amino acids (ncAAs), those not found in naturally occurring polypeptide chains, has emerged as a powerful strategy in medicinal chemistry and materials science.[1] The incorporation of ncAAs into peptide frameworks allows for the creation of peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved target selectivity, and enhanced bioavailability.[1] By strategically altering side-chain architecture, researchers can fine-tune the three-dimensional structure and function of a peptide, leading to the development of more potent therapeutic agents.[1]

This compound is one such non-canonical building block that combines the utility of the widely-used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the unique structural features of a thienyl moiety.[1] The thienyl group, a five-membered aromatic ring containing a sulfur atom, introduces specific steric and electronic properties into a peptide backbone, influencing its conformation and potential for molecular interactions.[1] This guide serves as a comprehensive resource for the effective utilization of this versatile compound.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its successful application. Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 379.43 g/mol | [2] |

| Molecular Formula | C₂₁H₁₇NO₄S | [2] |

| CAS Number | 211682-11-0 | [2] |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [2] |

| Appearance | White solid | [2] |

This compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.[1] While possessing identical physical properties in an achiral environment, these enantiomers will interact differently with chiral molecules, a critical consideration in biological systems.[1]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely adopted method for the synthesis of this compound is the direct N-protection of the parent amino acid, DL-(2-thienyl)glycine. This approach leverages the well-established chemistry of Fmoc protection.

Causality of Reagent Choice

-

DL-(2-thienyl)glycine: The starting amino acid.

-

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): The Fmoc-donating reagent. Fmoc-OSu is often preferred over Fmoc-Cl (9-fluorenylmethyl chloroformate) as it is more stable and the reaction byproducts are more easily removed.

-

Sodium Bicarbonate (NaHCO₃): A mild base used to deprotonate the amino group of the starting material, rendering it nucleophilic for attack on the Fmoc-OSu. It is crucial to maintain a basic pH to facilitate the reaction.

-

Dioxane and Water: A biphasic solvent system. Dioxane solubilizes the Fmoc-OSu, while water dissolves the amino acid and sodium bicarbonate.

Experimental Protocol

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-(2-thienyl)glycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath. This cooling step is critical to control the exothermicity of the reaction and minimize potential side reactions.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the chilled amino acid solution dropwise over 30-60 minutes while stirring vigorously. Slow addition is key to preventing localized high concentrations of the Fmoc reagent, which could lead to side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M hydrochloric acid (HCl). The product, this compound, will precipitate out of the solution as a white solid. This step relies on the principle that the carboxylate salt is water-soluble, while the protonated carboxylic acid is not.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a highly pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, a technique where a peptide is assembled sequentially while anchored to an insoluble resin support.[1] The Fmoc/tBu orthogonal protection strategy is the most common approach, where the Nα-Fmoc group is removed under mild basic conditions, while side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with strong acid.[1]

The SPPS Cycle: A Self-Validating System

The cyclical nature of SPPS allows for the incorporation of this compound using standard protocols. Each cycle consists of deprotection, washing, coupling, and further washing steps.

Experimental Protocol for Incorporation

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to quantify the deprotection efficiency, providing a self-validating check at each step.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the deprotection byproducts.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The steric hindrance from the thienyl group may necessitate longer coupling times or the use of a more potent activating agent like HATU compared to less hindered amino acids.[1]

-

-

Monitoring the Coupling: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction, validating the efficiency of the coupling step.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

SPPS Workflow Diagram

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of both the this compound building block and the final synthesized peptide.

| Technique | Purpose | Expected Results for this compound |

| HPLC | Purity assessment and quantification | A single major peak with a purity of >98% |

| Mass Spectrometry | Molecular weight confirmation | Expected m/z for [M-H]⁻: 378.08 |

| NMR Spectroscopy | Structural elucidation | Characteristic peaks for the fluorenyl, thienyl, and amino acid backbone protons |

| UV Spectroscopy | Quantification of Fmoc group | Strong absorbance around 267 nm and 301 nm, characteristic of the dibenzofulvene chromophore after deprotection |

Potential Challenges and Mitigation Strategies

-

Steric Hindrance: The bulky thienyl group can slow down coupling reactions.[1]

-

Mitigation: Use more potent coupling reagents (e.g., HATU), increase coupling times, or perform a double coupling.

-

-

Racemization: The α-proton of arylglycine derivatives is relatively acidic, increasing the risk of epimerization, especially during the activation step.[3]

-

Mitigation: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.[1] Pre-activation times should be minimized, and the use of strong, non-nucleophilic bases is recommended.

-

-

Peptide Aggregation: The incorporation of hydrophobic residues like (2-thienyl)glycine can sometimes lead to peptide aggregation on the resin, hindering subsequent synthetic steps.

-

Mitigation: Employ "difficult sequence" protocols, such as using lower resin loading, incorporating pseudoprolines, or performing the synthesis at elevated temperatures.

-

Conclusion

This compound is a powerful tool for peptide chemists, offering a gateway to novel peptide structures with potentially enhanced biological activities. A thorough understanding of its synthesis, reactivity in SPPS, and analytical characterization is crucial for its successful implementation. By employing the robust protocols and mitigation strategies outlined in this guide, researchers can confidently incorporate this non-canonical amino acid into their synthetic targets, paving the way for new discoveries in drug development and beyond.

References

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

J&K Scientific. (n.d.). Fmoc-(R)-2-thienylglycine | 208259-66-9. Retrieved January 19, 2026, from [Link]

-

Palasek, S. S., Cox, Z. J., & Collins, J. M. (2010). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 6, 93. [Link]

-

Del Valle, J. R. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Organic Letters, 20(15), 4566–4570. [Link]

-

Ye, G. J., Li, X., & Liu, S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 374–381. [Link]

Sources

Fmoc-DL-(2-thienyl)glycine solubility data

An In-depth Technical Guide to the Solubility of Fmoc-DL-(2-thienyl)glycine for Researchers and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. This compound, a derivative of glycine bearing a sulfur-containing aromatic thienyl group, is one such building block used to introduce unique structural and electronic features into peptide chains.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling an orthogonal protection strategy under mild, base-labile deprotection conditions.[1][3]

However, the physical properties of these modified amino acids significantly impact their utility. Solubility, in particular, is a paramount parameter that dictates the efficiency of coupling reactions, influences purification strategies, and can ultimately affect the quality and yield of the final peptide.[3][4] Inadequate solubility of an Fmoc-amino acid in the reaction solvent can lead to precipitation, poor reaction kinetics, and the formation of deletion sequences, compromising the integrity of the synthesis.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical characteristics, the factors governing its solubility, and present robust, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable building block in their synthetic endeavors.

Section 1: Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structure. The solubility of this compound is a composite of the properties endowed by its three primary structural components:

-

The Fmoc Group: This large, hydrophobic 9-fluorenylmethoxycarbonyl group is the dominant feature of the molecule. Its aromatic, nonpolar nature significantly decreases aqueous solubility and drives solubility in organic solvents. In concentrated solutions, the Fmoc groups can engage in intermolecular π-stacking, which can sometimes lead to aggregation and reduce solubility even in organic media.[5]

-

The Glycine Backbone: The core amino acid structure provides a polar, hydrophilic component with its carboxyl and (protected) amino groups, capable of hydrogen bonding.

-

The (2-thienyl) Side Chain: The thienyl group is a five-membered aromatic ring containing a sulfur atom.[1] This group is largely hydrophobic but possesses a degree of polarity and potential for different intermolecular interactions compared to a simple phenyl ring. Its presence may enhance hydrophobicity and alter solubility relative to other amino acid derivatives, making it useful for synthesizing hydrophobic peptides.[2]

The molecule exists as a racemic mixture of (R) and (S) enantiomers.[1][2] For solubility in achiral solvents, the properties of the racemate are identical to the individual enantiomers. However, this is an important consideration for chiral separations and biological interactions.[1]

Section 2: Factors Influencing Solubility

The dissolution of this compound is governed by several key experimental factors. A rational approach to solvent selection and experimental design requires careful consideration of the following:

-

Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are generally effective for Fmoc-amino acids.[5][6] They can solvate both the polar backbone and the large hydrophobic Fmoc and thienyl groups. Less polar solvents like Dichloromethane (DCM) may be less effective, particularly as peptide chains elongate and polarity changes.[4][7]

-

Temperature: Solubility is temperature-dependent. For many solids, solubility increases with temperature. Gentle warming to approximately 37°C can be a viable strategy to dissolve sparingly soluble Fmoc-amino acids in DMF, though the thermal stability of the specific compound should be considered.[5][8]

-

Co-Solvent Systems: When solubility in a single solvent is limited, using a mixture of solvents can be highly effective. For this compound, co-solvent systems such as DMF:THF (3:1) or DMSO:acetonitrile (1:2) have been suggested to enhance solubility during coupling reactions.[1] For particularly challenging Fmoc-amino acids, "Magic Mixture" combinations (e.g., DCM/DMF/NMP) can be employed.[5]

-

pH (Aqueous Solubility): For applications in aqueous media, pH is a dominant factor. The molecule has an acidic carboxylic acid group. In aqueous buffers, adjusting the pH can significantly alter solubility. For this compound, dissolution in a 0.1 M glycine buffer at a pH between 2.5 and 3.0 has been recommended for aqueous-phase reactions.[1]

Section 3: Experimental Determination of Solubility

While theoretical principles provide guidance, empirical determination remains the most reliable way to assess solubility. The following protocols are standard methodologies in the pharmaceutical and chemical industries for generating accurate and reproducible solubility data.

Methodology 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material. The causality behind this method is that by allowing sufficient time for equilibration with an excess of solid, the measurement reflects the true maximum solubility under the specified conditions, which is critical for applications like formulation and process chemistry.[10][11]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. A 5-fold excess over the estimated solubility is a good starting point.[12]

-

Solvent Addition: Add a precise volume of the desired test solvent (e.g., DMF, NMP, water) to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended microcrystals. This step is critical to avoid artificially high results from suspended solids.[10]

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10][13] A pre-established calibration curve is required for accurate quantification.

-

Validation: It is recommended to sample and analyze at multiple time points (e.g., 24h and 48h). If the concentration results are consistent, it confirms that equilibrium has been achieved.[12]

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Section 4: Solubility Profile of this compound

While extensive quantitative data for this compound is not consolidated in the public literature, a qualitative and semi-quantitative profile can be assembled from supplier information and general knowledge of Fmoc-amino acids. This data underscores the importance of performing the experimental determinations described in Section 3 for specific applications.

| Solvent/System | Type | Solubility Profile | Rationale & Citation |

| DMF | Polar Aprotic | Soluble | Standard solvent for SPPS; effectively solvates the Fmoc group and peptide backbone. [4][7] |

| NMP | Polar Aprotic | Soluble | Often has higher solvating power than DMF, especially for hydrophobic or aggregating sequences. [5][7] |

| DMSO | Polar Aprotic | Soluble | A strong solvent often used to create high-concentration stock solutions or as a co-solvent. [5][14] |

| DCM | Chlorinated | Limited/Poor | Less polar than DMF/NMP; generally less effective for dissolving Fmoc-amino acids. [4][6] |

| THF | Ether | Likely Soluble | Often used in co-solvent systems. [1]Can be a good solvent for PEG-based resins. [7] |

| Acetonitrile | Polar Aprotic | Limited | Often used as a co-solvent or in purification (HPLC). [1][7] |

| Water | Polar Protic | Poor | The large hydrophobic Fmoc and thienyl groups dominate, leading to low aqueous solubility. [2] |

| DMF:THF (3:1) | Co-Solvent | Enhanced | Recommended to improve solubility during coupling reactions. [1] |

| DMSO:ACN (1:2) | Co-Solvent | Enhanced | An alternative co-solvent system recommended for coupling. [1] |

| Aqueous Buffer (pH 2.5-3.0) | Aqueous System | Enhanced | At low pH, the carboxylic acid is protonated, but this specific buffer system is recommended. [1] |

Section 5: Practical Implications for Peptide Synthesis and Drug Development

A clear understanding of this compound solubility directly informs and optimizes its use in several key areas:

-

Solid-Phase Peptide Synthesis (SPPS): The primary application is in SPPS, where the amino acid must be fully dissolved in the synthesis solvent (typically DMF or NMP) before activation and coupling to the resin-bound peptide. [1][15]If solubility is poor, using a co-solvent like DMSO or switching to NMP from DMF can prevent precipitation in the lines of an automated synthesizer and ensure efficient coupling. [4][5]* Stock Solution Preparation: For both manual and automated synthesis, preparing a concentrated stock solution is common practice. Knowing the solubility limit in solvents like DMF or DMSO is crucial to avoid precipitation upon storage or use, which would lead to inaccurate dosing. [5]* Drug Discovery & Formulation: In the broader context of drug development, the solubility of the constituent building blocks can influence the properties of the final peptide. A peptide rich in hydrophobic, non-canonical residues may itself have poor aqueous solubility, posing challenges for formulation and bioavailability. [14][16]Early assessment of these properties, even at the building block level, is essential for successful lead optimization. [8][13]

Conclusion

This compound is a valuable tool for introducing novel functionality into peptides. However, its large, relatively hydrophobic structure necessitates a careful and informed approach to its dissolution. While it is generally soluble in common polar aprotic solvents used in peptide synthesis, its performance can be significantly enhanced through the rational use of co-solvents or by switching to more powerful solvents like NMP.

This guide has provided the foundational physicochemical principles, authoritative experimental protocols, and a summary of the known solubility profile for this compound. By employing robust methodologies like the shake-flask technique, researchers can generate the precise, application-specific solubility data needed to optimize synthetic protocols, prevent costly failures, and accelerate their research and development efforts. Ultimately, a proactive understanding of solubility is not an impediment but a cornerstone of efficient and successful science.

References

- Lin, B., & Pease, J. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of pharmaceutical and biomedical analysis. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIrj24WAyp76cHjg4pCdMUCMgJd1gZ9lwnebNXuh9AJjs05Mt4LCdvib470bska5-troAXmKocpgV62VMI06CktXROS0zc_VWDKoMOUInpSrcSfhyNvUmmfBneeuljEoSOJQ=]

- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWtMRGF8AC7BDRygX25-w6ThAJQnPOOWP0nCY2dYvMrsF0SWjVPZOyJnWZbDw6ITxQ5pInam3Vy-O1Xp6KCdtnZTPitKXtn9kCHbArCqHawGVnYqisRfyzUM-Go1ImhwjI5xtwxQgUQMnxUZenlZBHYbxXaYbXZSsIU2ZrkBFlu7n9exkVTOx6vr55Rm_j7mDO3BiRUUP8EFu6W98O_TvKGBIzlYOhHB3VMcIe21QpqVMG5gF1HKUvwh2c5Vi3UCA3Tekqoj_uwxu3Dg=]

- BenchChem. (n.d.). This compound | 211682-11-0. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeACN-U2bXpZHIU01YHZh67MgM4jYUN4lt8AzD0lBK9ODSw0jPaFMPdyfsrgCuvivRRWgP73wn4NGTKCtr5kqKeuIK6crDvhYdOvpGuntmrDPrf7insQB-_i6ssSgOq1rbN5-z]

- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6j6-nj7Lc9r-aUUddoxjkLOqgROehXTbMpeSyPFq-bJuiXdKuXhfR_uT0gk9q31EWiiCVKJPETss7T_3SRPK7RyUKAl5G2PQshGfUaA3JSYlg62jz6Zx9MpuaRn4xphGdENrC_Vwylt7kH-FsshmCYauuPp4BlkJg6YpFiSAJLIx8boee8L2QmKcnGEaLmE6rS-9PYr-WixXdJzUnWVJk9g==]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm71UPSbuH1ZsM7YsgUwaIBM7dy9beig7NglI03BGQ0KuDqMRiE1uPixS2k3CN7R3LO2KyE-57oXh_pQxu1tk08fPZs1Q44TbI_zSRl0BaOEeOPWxt6edAZoltIdx4JKX5eZvg3HHyv9NRcr-j_UCyK28jVnx3v2TcNmo-ZDqH9q4eJMSMg7j_Tlm8AjzDkTnwKlAZfFAEu-4puIFbmb_JYgFMRnxDEFDJc9axBKWhP2L568O5z_xlwf-H]

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSX6S1Vfe1v3LlhHQhnzITcct54machEJT5IfQ6wCrIAwjysHbLXmdqpAnIVz5OEiub7gAzRQ6eb6V7hY8uM_bkK_WtdQPP4UPXyY6d_3WxCvBtvqVdhzt9RjEnafB-doGEIggTofAV89OnupgfL6j08DbFsFDZooBnWjVZe8UgKsWWb2lTMQ404o3oehRuX9XW_ape2JGqw=]

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSpcuc1mHAgVDEiNjXjyALKWtl25cB8xLVg_JJ_fMGSPLis1jSlxZ9Gzkk9I0UIgddK0fkDdH_uaJ1mcO_mDxcjMYC8W0VJYxvTMQotBcY6mHns9v1Lu6qpTnF_3aMCp8sMQpb-SvOYuNUgm1F9EFGUSZMuuG-_kquCssChxcN6m_Qlj8Uk8j7GTEcl2O4bz87kr1AVzkQJycw]

- Semantic Scholar. (n.d.). High throughput solubility measurement in drug discovery and development. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHBgOyoGRiLWLMvSL12nYrX6PXpUwNyf4CJFPAFQd9oS9lOYM5a3c4vmK6M-X6X7blBXNQTGtviTYBZzhuOatJFDtfWJJosYe1PHzVTg3Yh5F9036HutSaISMXIX8bXvq1_VYbctLVcU836FUzMrltTuxtKf3D6blX7VmJ4lfA3agXx9Y071FtJmjtoGsjvHE-iwySMpb4V-uPptVOu5CPCylt6ecguEm31moeShlHsAc7BVo7QCIbJOFe3E3e0u9admS-7fmZfc=]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Source: https://pubs.acs.org/doi/10.1021/ac991152l]

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZIO5hWlil7hFdAg6BHwGQvZg-x9VxUyu17_Vb32F06AVhz86WWtkDMkGqKIMsgph-32yX3NX80TZnw8cpzVOxOMQIVj3rpgge1kuXnQzox5Q0g4g3jMxMEY281AaXr2mBjQXK2TKc_fk8jHjtVUljLLVFk9ht7SPKZk2-2-23153j75gjdhJ]

- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZrGrhHq4u4J2wjhZfR7xuB7crRdWEmkQVLU_d9_Lq7X0Sj_ai595lPiRnmKYI6jZiuq9sKN5EXQoPHL2Y62AuYvqe_coej5TyZNXMK6P5oHeCWmxlYhHdTcovjwD9Sj8y0CZYkIi43y3wn81wzfoaDvS7LmOc7q1x16KoNFDrS1281LACqQd3hmhT34GLyaOhBgJbWb2OpL-Ym9Rv_A15d3RvVJhe6beJdcNlLVM5wNFD2umJBMzHvcDUBvZGzPFnqNSOCKZR37CLQyrxbHOBfYxNd_JdWR3Q5Y=]

- Chem-Impex. (n.d.). Fmoc-(S)-2-thienylglycine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpcPlVzOpoGeArw6_6yOg5z39DraEdDHOneWPVQUXEpmwjM4di-mnb05UARuBsmkhiP2-Szs9ccQZXEeR3T7h0tYIh9RYVKasJIBlFjsH7GctJMh1R7vUBEJOqbRl-qoWW9w==]

- de Oliveira, G. G., & Garcia, J. S. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 59-69. [Source: https://www.scielo.br/j/bjps/a/Wp9Y8gQ8J7w7kKq4Yx7Y7yM/?lang=en]

- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Source: https://www.dissolutiontech.com/issues/201108/DT201108_A04.pdf]

- Smolecule. (n.d.). Buy this compound | 211682-11-0. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8oIpZ_sPmyyPPcn41dgsEiS6XeAcS_kph7u2E1UnZiGdIbokWFMvTyJi0vOGbcHC9w9ux41j3ZkfOg3yGY8mYfAME5xLjn84aEL57skegEy6InCOivbLkNZVJwBmI6YyoPh8e]

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBd0hMcR5yvXnJ0s1DwyZxyq_nQWbrx0fT30R1sqh_GU1lcQvlNTh_x2TMxet0bE6L_TkEcyjFPyA_RGFBxVHRshno1x6FKfEFa8n9HWe5eHiYsZZaVnA9aXp0MogKl5IUv7wPiBb82dIQR16mWwr8dzxwh-DJk1ed37zBRKSk9WJ30XnR1M5_OYu3OGOs8EwVN2uA0msnW9s90lAQQfr_YMupRprBQ==]

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQtsBOYujWorJe4eTKp0GcLqriUELIJflsEVeuy5Lgjat-7o7Fzm6B-MbYWlMaY_36DfLErNnCj6G2pCzphj7O5HOulbZQu-UPaEs99N04ZYD_OsqQffdzI6RChxmnsvfTt1Mgk3RYse7dPqWu7dddPCry_lq_2GGGDa3ZU90vP3YBSh4eGe2637Ni0kN6_zf5OyculWvnAzXkTk6jQbYZUwLknbI=]

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Source: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_IiV-mICgJ3aju6y3xrKYVAt7VENS97nYqwIBHOqS1-tbTTS9oRX-8lDzuctJYowTJqB4YROGEz_nvpHDHkttXa6E5c7Gm6Wq136Ojao33PLT-YJxRyxr_Xe11WnvPqF8pscIM79Gq6ShsbkcEaHjMrMPrrITq1W3SXx9TQnC_tYb1N7d-6rvXLbeI04En0428_HQfE2ekU6Op-7xyqCsz5QQGxE3e4AgkVrVqpoYuHMwe5_5RkuepRWmVHAJUwXYMg4TgRYMraA-8kSR8JnabQ==]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 211682-11-0 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. chem.uci.edu [chem.uci.edu]

- 16. solvescientific.com.au [solvescientific.com.au]

A Technical Guide to Fmoc-DL-(2-thienyl)glycine: Synthesis, Application, and Sourcing for Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy for modulating pharmacological properties. This guide provides an in-depth technical overview of Fmoc-DL-(2-thienyl)glycine, a key building block for introducing unique structural and electronic features into novel peptide therapeutics. We will delve into its synthesis, application in solid-phase peptide synthesis (SPPS), impact on peptide structure and function, and provide a comparative analysis of suppliers and pricing.

The Strategic Advantage of the Thienyl Moiety in Peptidomimetics

This compound is a derivative of the simplest amino acid, glycine, where one of the α-hydrogens is replaced by a 2-thienyl group—a five-membered aromatic ring containing a sulfur atom.[1] This seemingly subtle modification introduces a range of desirable characteristics for drug development:

-

Enhanced Stability: The thienyl group can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

-

Unique Structural Constraints: The steric bulk and electronic properties of the thiophene ring can induce specific conformational preferences in the peptide backbone, influencing its three-dimensional structure and, consequently, its binding affinity and selectivity for biological targets.[2]

-

Modulated Physicochemical Properties: The incorporation of the thienyl group can increase the hydrophobicity of the peptide, which can be advantageous for crossing cellular membranes.[2]

-

Novel Interaction Capabilities: The sulfur atom in the thiophene ring can participate in unique non-covalent interactions with biological targets, potentially leading to improved potency and novel mechanisms of action.

This compound is supplied as a racemic mixture, containing equal amounts of the Fmoc-D-(2-thienyl)glycine and Fmoc-L-(2-thienyl)glycine enantiomers.[1] While the individual enantiomers are available for stereospecific applications, the DL-form offers a cost-effective option for initial screening and structure-activity relationship (SAR) studies where the stereochemistry at that position is being explored.

Sourcing and Economic Considerations: A Supplier Overview

The availability and cost of specialized reagents are critical considerations in any research and development program. The following table provides a comparative overview of suppliers for this compound and its enantiomerically pure forms. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Pack Size | Price (USD) |

| Benchchem | This compound | 211682-11-0 | >95% | Request Quote | Request Quote |

| Smolecule | This compound | 211682-11-0 | >98% | Request Quote | Request Quote |

| Chem-Impex | Fmoc-D-(2-thienyl)glycine | 211682-13-2 | ≥ 98% (HPLC) | 1 g | ~$800 |

| Chem-Impex | Fmoc-L-(2-thienyl)glycine | 208259-66-9 | ≥ 98% (HPLC) | 1 g | ~$800 |

| Advanced ChemTech | Fmoc-L-(2-thienyl)glycine | 208259-66-9 | >98% | Request Quote | Request Quote |

| Suzhou Highfine Biotech | Fmoc-L-2-(2-Thienyl)-glycine | 211682-13-2 | 97% | Request Quote | Request Quote |

Note: Pricing for the DL-form is often provided upon request. The pricing for the enantiomerically pure forms from Chem-Impex serves as a useful benchmark.

Synthesis of this compound: A Step-by-Step Protocol

The most common and straightforward method for preparing this compound is through the direct N-protection of the parent amino acid, DL-(2-thienyl)glycine.[1] This procedure leverages the well-established chemistry of Fmoc protecting group introduction.

Experimental Protocol: Fmoc Protection of DL-(2-thienyl)glycine

Materials:

-

DL-(2-thienyl)glycine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-(2-thienyl)glycine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-3 equivalents). Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone.

-

Reaction: Slowly add the Fmoc reagent solution to the stirring amino acid solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the organic solvent (dioxane or acetone) under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides robust protection of the α-amino group, which can be efficiently removed under mild basic conditions (typically 20% piperidine in DMF), allowing for the sequential addition of amino acids to the growing peptide chain.

General SPPS Cycle for Incorporating this compound

Caption: A single cycle of solid-phase peptide synthesis.

Detailed Protocol Considerations:

-

Resin Swelling: Begin by swelling the desired solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. This step is typically performed for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling:

-

Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent. Common choices for sterically hindered amino acids include:

-

HBTU/HATU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate). These are highly efficient and widely used coupling reagents.

-

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Considerations for Bulky Residues:

-

Incomplete Coupling: Due to the steric hindrance of the thienyl group, incomplete coupling can occur. If the Kaiser test remains positive after the initial coupling time, a second coupling (double coupling) may be necessary.[3]

-

Aggregation: Peptides containing bulky, hydrophobic residues can sometimes aggregate on the solid support, leading to poor reaction kinetics. Using specialized resins (e.g., PEG-based resins) or chaotropic salts can help to mitigate this issue.

Impact on Peptide Structure and Function: A Look at the Evidence

The introduction of a 2-thienylglycine residue can significantly influence the conformational landscape and biological activity of a peptide. The aromatic and heteroatomic nature of the thienyl ring can lead to:

-

Stabilization of Secondary Structures: The thienyl group can participate in π-π stacking interactions with other aromatic residues, potentially stabilizing secondary structures such as β-turns or helical motifs.

-

Altered Receptor Binding: The unique shape and electronic distribution of the thienyl side chain can create novel interactions within a receptor binding pocket, leading to enhanced affinity or altered selectivity compared to peptides containing only canonical amino acids.

-

Improved Pharmacokinetic Properties: The increased hydrophobicity imparted by the thienyl group can enhance membrane permeability and reduce susceptibility to proteolytic degradation, leading to improved oral bioavailability and a longer duration of action.

While specific case studies detailing the precise impact of this compound are often proprietary, the broader field of peptidomimetics provides strong evidence for the transformative potential of incorporating such unnatural amino acids in drug design.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptide-based therapeutics. Its ability to introduce unique structural and electronic properties provides a powerful tool for medicinal chemists to overcome many of the challenges associated with traditional peptide drugs. By understanding the synthesis, sourcing, and strategic application of this non-canonical amino acid, researchers can unlock new avenues for the development of more potent, stable, and effective peptide drug candidates.

References

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. ([Link])

Sources

An In-depth Technical Guide to Fmoc-DL-(2-thienyl)glycine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Modern Peptide Science

In the landscape of therapeutic peptide and peptidomimetic design, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for innovation. These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-DL-(2-thienyl)glycine, a derivative of glycine bearing a thienyl moiety, stands out as a versatile UAA. Its unique structural and electronic properties provide medicinal chemists with a valuable tool to modulate the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and insights into its role in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis and for predicting its influence on the resulting peptide.

| Property | Value/Description | Source |

| Chemical Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [1] |

| CAS Number | 211682-11-0 | [1] |

| Molecular Formula | C₂₁H₁₇NO₄S | [2] |

| Molecular Weight | 379.43 g/mol | [2] |

| Appearance | White to off-white solid or powder | [3] |

| Stereochemistry | Racemic (DL mixture) | [2] |

| Solubility | Generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). The thienyl group enhances hydrophobicity compared to Fmoc-glycine. | [2][4] |

| Storage | Store refrigerated (2-8°C) and desiccated, protected from light. | [5] |

The presence of the aromatic thienyl group imparts a degree of steric hindrance and increased hydrophobicity compared to its parent amino acid, glycine.[2] This has direct implications for its reactivity and handling during peptide synthesis, which will be discussed in the following sections.

Synthesis and Characterization

The most common synthetic route to this compound involves the direct N-protection of DL-(2-thienyl)glycine. This is typically achieved by reacting the free amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base.[6]

Analytical Characterization:

Comprehensive characterization is crucial to ensure the purity and identity of the building block before its use in peptide synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides clear diagnostic signals. Aromatic protons of the Fmoc group typically appear in the 7.2-7.8 ppm region. The protons of the thienyl ring are expected as multiplets between 6.9-7.3 ppm. The α-proton of the glycine backbone is typically observed around 4.3-4.6 ppm.[2]

-

¹³C NMR : The carbon spectrum will show a characteristic peak for the carbonyl carbon of the Fmoc protecting group at approximately 156 ppm, along with signals for the aromatic carbons of both the fluorenyl and thienyl rings.[2]

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected molecular ion peak for the protonated molecule [M+H]⁺ is at m/z 380.44.[2]

-

Tandem MS (MS/MS) : Fragmentation analysis can provide further structural confirmation. A characteristic fragmentation pattern for Fmoc-protected amino acids involves the loss of the Fmoc group.[7]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group, which can be cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[8] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Key Considerations for SPPS:

1. Coupling Reactions and Steric Hindrance:

The thienyl group at the α-carbon introduces significant steric bulk compared to the hydrogen atom in glycine. This steric hindrance can slow down the kinetics of the coupling reaction.[1] Therefore, standard coupling protocols may need optimization to ensure complete incorporation.

-

Coupling Reagents : For sterically hindered amino acids, more potent activating reagents are recommended. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, aminium/uronium salts such as HBTU , HATU , or COMU are often more effective as they form highly reactive activated esters.[1][9] The use of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is also recommended to improve efficiency and suppress side reactions.[1]

-

Reaction Time and Temperature : Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.[9] Microwave-assisted SPPS can also be a powerful tool to accelerate the coupling of sterically demanding residues.[10]

2. Monitoring the Coupling Reaction:

Due to the potential for incomplete coupling, diligent monitoring is essential. The Kaiser test is a common colorimetric method used to detect the presence of free primary amines on the resin.[1]

-

Positive Test (Blue Beads) : Indicates the presence of unreacted amine, signifying an incomplete coupling. A second coupling (recoupling) should be performed.

-

Negative Test (Yellow/Colorless Beads) : Indicates that the coupling is complete or near-complete.

It is important to note that prolonged heating during the Kaiser test can sometimes lead to premature removal of the Fmoc group, resulting in a false positive.[11]

3. Racemization Risk:

Amino acid derivatives with an aromatic substituent at the α-carbon, such as phenylglycine, are known to be susceptible to racemization (epimerization) during the activation and coupling steps of SPPS.[12][13] This is due to the increased acidity of the α-proton. Studies on Fmoc-phenylglycine have shown that the base-catalyzed coupling step is the most critical for racemization.[13][14]

Strategies to Minimize Racemization:

-

Use of weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable to stronger bases.[14]

-

Employing coupling reagents that minimize the formation of highly reactive intermediates, such as COMU or DEPBT in combination with a hindered base, can significantly reduce epimerization.[14]

-

Minimizing the pre-activation time before adding the activated amino acid to the resin is also advisable.

dot

Caption: Workflow for the incorporation of this compound in SPPS.

Experimental Protocol: Manual Coupling of this compound

This protocol is a general guideline for a 0.1 mmol scale synthesis.

-

Resin Preparation : Start with 0.1 mmol of a deprotected N-terminal amine on a suitable resin (e.g., Rink Amide resin) in a reaction vessel. Wash the resin thoroughly with DMF (3 x 5 mL).

-

Activation Mixture Preparation : In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 151.8 mg), HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL). Add DIPEA (8 eq., 0.8 mmol, 139 µL). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling : Add the activation mixture to the resin. Agitate the mixture at room temperature for 2 hours.

-

Washing : Drain the reaction vessel and wash the resin with DMF (5 x 5 mL).

-

Monitoring : Take a small sample of resin beads and perform a Kaiser test.

-

If the beads are yellow, proceed to the deprotection step for the next amino acid.

-

If the beads are blue, repeat steps 2-4 (recoupling).

-

-

Capping (Optional) : If the Kaiser test remains positive after recoupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

Impact on Peptide Structure and Function

The incorporation of 2-thienylglycine can have a profound impact on the properties of a peptide.

dot

Caption: Impact of thienylglycine incorporation on peptide properties.

-

Enhanced Proteolytic Stability : The bulky thienyl side chain can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[1][15]

-

Modulation of Binding Affinity : The aromatic thienyl ring can participate in π-π stacking interactions with aromatic residues in a target receptor or enzyme active site. The sulfur atom can also act as a hydrogen bond acceptor. These non-covalent interactions can significantly enhance binding affinity and selectivity.[2][15]

-

Conformational Constraint : The steric bulk of the thienyl group restricts the rotational freedom around the peptide backbone, which can help to lock the peptide into a more bioactive conformation.

-

Aggregation Disruption : In some cases, the incorporation of a bulky, non-canonical residue like 2-thienylglycine can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, a common problem in the synthesis of "difficult sequences".[1]

Case Study Insights: Thienyl-Containing Peptides in Drug Discovery

While specific quantitative data for peptides containing DL-(2-thienyl)glycine is often proprietary, the broader class of arylglycine-containing peptides offers valuable insights. For instance, arylglycines are key components in a variety of natural antimicrobial peptides, such as vancomycin and streptogramins.[14] Their presence is crucial for the biological activity of these complex molecules.

In the development of novel therapeutics, the substitution of natural amino acids with thienylglycine has been explored to enhance potency and stability. For example, in the field of opioid peptides, modifications of the pharmacophore often involve unnatural aromatic amino acids to improve receptor selectivity and metabolic stability.[16] The replacement of a phenylalanine residue with a thienylalanine (a related but distinct UAA) has been shown to modulate the activity of antimicrobial peptides.[17] These examples underscore the potential of thienyl-containing amino acids to fine-tune the pharmacological properties of bioactive peptides.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique aromatic and steric properties offer a rational approach to enhancing the stability, binding affinity, and conformational definition of synthetic peptides. However, its successful application requires careful consideration of the challenges associated with its use, particularly the potential for slower coupling kinetics and the risk of racemization. By employing optimized coupling strategies, robust monitoring techniques, and a thorough understanding of its physicochemical properties, researchers can effectively leverage this compound to develop novel and improved peptide-based therapeutics.

References

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

- Elsawy, A. M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science : an official publication of the European Peptide Society, 18(6), 403–411.

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

- Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2355-2358.

-

Food and Agriculture Organization of the United Nations. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available at: [Link]

-

ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Available at: [Link]

-

MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Available at: [Link]

- Zhang, L., et al. (2017). Antimicrobial and anti-inflammatory activities of three chensinin-1 peptides containing mutation of glycine and histidine residues. Scientific reports, 7, 40228.

Sources

- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 211682-11-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery | MDPI [mdpi.com]

- 15. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 17. advancedchemtech.com [advancedchemtech.com]

The Thienyl Side Chain as a Strategic Tool in Peptide Structural Engineering and Drug Design

An In-depth Technical Guide:

This guide provides an in-depth exploration of the multifaceted role of the thienyl side chain, primarily through the incorporation of the non-canonical amino acid thienylalanine, in shaping peptide structure, function, and therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to illuminate the strategic advantages of this unique chemical moiety.

Introduction: Beyond the Canonical 20 with Bioisosterism

The 20 proteinogenic amino acids provide a remarkable but finite chemical toolkit for peptide and protein function. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful approach to expand this toolkit, enabling the fine-tuning of pharmacological properties.[1][2][3][4] UAAs can confer enhanced stability, novel functionalities, and improved potency to peptide-based therapeutics.[1][2]

A cornerstone of this strategy is the principle of bioisosterism , where a functional group is replaced by another with similar steric and electronic properties to modulate the molecule's activity and physicochemical profile.[5][6] The thienyl ring, the side chain of thienylalanine (Thi), serves as a classic bioisostere for the phenyl ring of phenylalanine (Phe).[5][7] While structurally similar, the replacement of a C=C bond with a sulfur atom introduces subtle yet profound changes in electronics, aromaticity, and hydrogen-bonding potential, offering a sophisticated method for optimizing peptide structure and function.[8][9] This guide dissects the causality behind these changes, from fundamental conformational effects to tangible improvements in therapeutic candidates.

Caption: Bioisosteric relationship between Phenylalanine and Thienylalanine.

Physicochemical and Conformational Impact of the Thienyl Ring

The substitution of phenylalanine with thienylalanine imposes distinct constraints and introduces new interaction capabilities that directly influence the peptide's conformational landscape.

Electronic and Steric Profile

The sulfur atom in the thiophene ring introduces a dipole moment and alters the ring's electronic distribution compared to benzene. This modification can lead to unique intramolecular and intermolecular interactions, including non-covalent sulfur-aromatic and sulfur-carbonyl interactions, which can stabilize specific secondary structures.[8] The thienyl ring is slightly smaller and flatter than the phenyl ring, which can reduce steric hindrance and allow for a better fit in constrained receptor pockets.

| Property | Phenylalanine Side Chain (Phenyl) | Thienylalanine Side Chain (2-Thienyl) | Rationale for Impact |

| Heteroatom | None (all Carbon) | Sulfur | Alters aromaticity, introduces a weak H-bond acceptor.[8][9] |

| Dipole Moment | ~0 D | ~0.53 D (Thiophene) | Creates potential for new dipole-dipole interactions. |

| Aromaticity | High | Moderate | Thiophene is less aromatic than benzene, affecting π-π stacking energy. |

| Size | Larger | Slightly smaller | Can relieve steric clashes and improve binding pocket fit. |

| H-Bonding | π-system can act as a weak H-bond acceptor. | Sulfur atom can act as a weak H-bond acceptor.[8] | Provides an additional locus for specific interactions. |